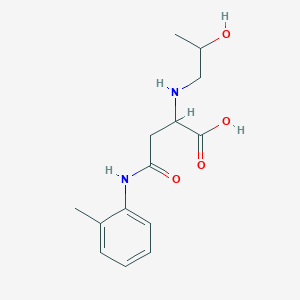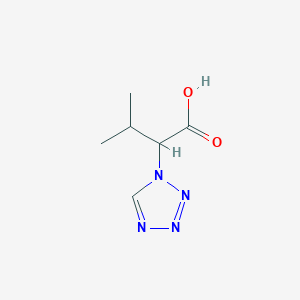
3-Methyl-2-(1H-1,2,3,4-Tetrazol-1-yl)butansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactivities of Stable Rotamers
The study presented in paper focuses on the rotational isomers of 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid, specifically with fluoro and chloro substituents. The synthesis involved cyclization of acid chlorides to yield ap- and sc-ketones from their corresponding isomers. The research found significant barriers to isomerization, with values of 29.9 kcal/mol for fluoro and 26.8 kcal/mol for chloro ketones at 363 K. The equilibrium constants indicated a preference for the sc-isomer over the ap-isomer, especially in the chloro-substituted compound. The study utilized MMP2(NONPLANAR) calculations to discuss the barriers to isomerization and the steric effects influencing the stability of the ketones.
Synthesis of Mycolic Acid Inhibitors
Papers and explore the synthesis of compounds related to mycolic acid biosynthesis inhibition. The synthesis of methyl 4-(2-octadecylcyclopropen-1-yl)butanoate, as described in paper , was aimed at creating a potential inhibitor for mycolic acid biosynthesis, a crucial component in the cell envelope of pathogenic mycobacteria. The compound was shown to inhibit the initial stages of mycolic acid synthesis. Paper further investigates the inhibitory effects of this compound on a cell-wall preparation from Mycobacterium smegmatis, confirming its specificity against an enzyme activity involved in the biosynthesis of mycolic acids.
Enantioselective Synthesis of Neuroexcitant Analogues
The research in paper details the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The study achieved enantiomerically pure compounds with excellent enantiomeric excesses, using a glycine derivative coupled with a bromomethylisoxazolinone intermediate. The process yielded the desired enantiomers with high purity and in reasonable overall yield.
Choleretic Activity of Benzimidazolyl Butanoic Acids
In paper , the synthesis of thirty 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids was undertaken to evaluate the choleretic activity of these compounds. The study aimed to understand the effects of substitution on the heterocyclic ring and found that several of the synthesized acids exhibited choleretic activity superior to both the model compound and dehydrocholic acid.
Synthesis of Anti-HCV Drug Intermediate
Paper describes the synthesis of a key intermediate for the anti-HCV drug simeprevir. The process began with the preparation of 2-methyl-3-amino-4-acethylanisole and involved multiple steps including bromination, cyclization, and Sandmeyer reaction to produce 4-isopropylthiazole-2-formic acid. Further reactions led to the synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol with an overall yield based on the starting material, 3-methyl-2-butanone.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Tetrazol und seine Derivate spielen eine sehr wichtige Rolle in der medizinischen und pharmazeutischen Anwendung . Viele wichtige medizinische Verbindungen mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich . Beispielsweise das Antikonvulsivum Rufinamid, das Breitband-Cephalosporin-Antibiotikum Cefatrizin, das Antikrebsmittel Carboxyamidotriazol und das β-Lactam-Antibiotikum Tazobactam .
Organische Synthese
1,2,3-Triazole haben breite Anwendung in der organischen Synthese gefunden . Die Synthese von Tetrazol-Derivaten kann auf umweltfreundliche Weise erfolgen, wie z.B. die Verwendung von Wasser als Lösungsmittel, moderate Bedingungen, ungiftige, einfache Extraktionen, einfache Einrichtung, niedrige Kosten usw. mit guten bis ausgezeichneten Ausbeuten .
Polymerchemie
1,2,3-Triazole wurden auch in der Polymerchemie eingesetzt . Sie können für den schnellen und nachhaltigen Aufbau von unterschiedlich funktionalisierten 1,2,4-Triazolen verwendet werden .
Supramolekulare Chemie
1,2,3-Triazole werden in der supramolekularen Chemie eingesetzt . Sie besitzen zahlreiche nützliche Eigenschaften wie hohe chemische Stabilität, aromatischen Charakter, starkes Dipolmoment und Wasserstoffbrückenbindungsfähigkeit .
Biokonjugation
1,2,3-Triazole werden in der Biokonjugation verwendet . Sie können zur Synthese von Verbindungen verwendet werden, die gegen Methicillin-resistente Staphylococcus aureus und Vancomycin-resistente Enterokokken wirksam sind .
Chemische Biologie
1,2,3-Triazole werden in der chemischen Biologie eingesetzt . Sie können zur Synthese von Verbindungen verwendet werden, die eine antimykotische Aktivität, antimikrobielle Aktivität gegen den Mycobacterium tuberculosis-Stamm H37Rv, antivirale Aktivität gegen die Replikation von Influenza A und Herpes-simplex-Virus Typ 1 (HSV-1) sowie Antikrebsaktivität gegen verschiedene Krebszelllinien aufweisen .
Fluoreszenzmikroskopie
1,2,3-Triazole werden in der Fluoreszenzmikroskopie eingesetzt . Sie können zur Synthese von Verbindungen verwendet werden, die antivirale und antikanzerogene Wirkung zeigen .
Materialwissenschaft
1,2,3-Triazole werden in der Materialwissenschaft eingesetzt . Sie werden in industriellen Anwendungen wie Farbstoffen, fotografischen Materialien, Photostabilisatoren, Agrochemikalien und Korrosionsschutzmitteln eingesetzt .
Safety and Hazards
Wirkmechanismus
Target of Action
Tetrazole derivatives, which this compound is a part of, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses .
Mode of Action
Tetrazoles are known to exhibit multiple reactivity due to their heteroaromatic system containing the maximum number of nitrogen atoms . This allows them to interact with various targets in unique ways.
Biochemical Pathways
Tetrazoles are known to be resistant to biological degradation, which allows them to persist in the body and potentially affect multiple pathways .
Pharmacokinetics
Tetrazoles are known to be metabolism-resistant, suggesting that they may have unique adme properties .
Result of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Action Environment
The stability of tetrazoles in various environments is a topic of ongoing research .
Eigenschaften
IUPAC Name |
3-methyl-2-(tetrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)5(6(11)12)10-3-7-8-9-10/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVOZGHQBIRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

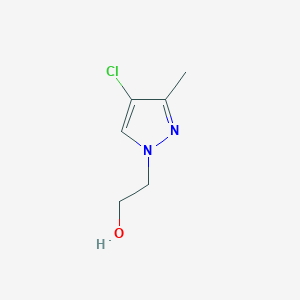
![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)
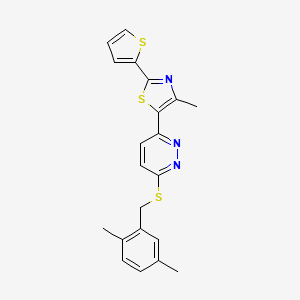
![1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2515111.png)
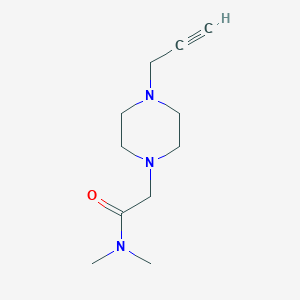
![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)
![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)
![1,7-dimethyl-8-(3-(4-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515122.png)

![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-ynamide](/img/structure/B2515125.png)
![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)
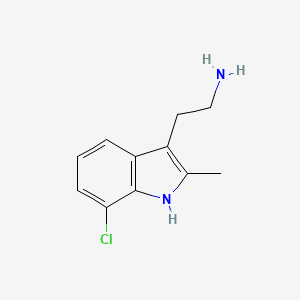
![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)
